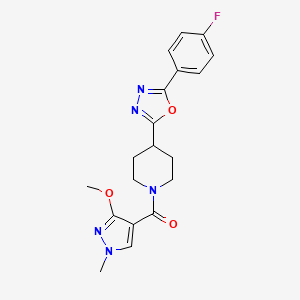

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone

Description

The compound "(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone" is a heterocyclic molecule featuring a piperidine core linked to a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group. The methanone moiety bridges the piperidine to a 3-methoxy-1-methylpyrazole ring. Its design leverages the oxadiazole’s role as a bioisostere for carboxylic acids or amides, while the fluorophenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name |

[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O3/c1-24-11-15(18(23-24)27-2)19(26)25-9-7-13(8-10-25)17-22-21-16(28-17)12-3-5-14(20)6-4-12/h3-6,11,13H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXHYYCHPZNYZRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.

Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting hydrazines with 1,3-diketones or their equivalents.

Coupling of the functional groups: The final step involves coupling the various functional groups together using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or substituted analogs.

Scientific Research Applications

(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone: has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes.

Comparison with Similar Compounds

1,3,4-Thiadiazole Analog ()

The compound 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one replaces the oxadiazole with a thiadiazole ring. The thiazolidinone ring in this analog introduces a ketone and sulfur, which may confer distinct hydrogen-bonding and tautomeric properties compared to the methanone-linked pyrazole in the target compound .

Triazolone Derivatives ()

Compounds like 5-{1-[2-(4-fluorophenoxy)acetyl]-4-piperidyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one feature a triazolone core instead of oxadiazole. Triazolones exhibit varied tautomeric states and hydrogen-bonding capacities, which can influence binding to biological targets.

Substituent Effects

Fluorophenyl vs. Methoxyphenyl Substitutions

The 4-fluorophenyl group in the target compound provides moderate hydrophobicity and metabolic stability due to fluorine’s electronegativity.

Pyrazole Modifications

The 3-methoxy-1-methyl-1H-pyrazol-4-yl group in the target compound offers steric hindrance and moderate electron-donating effects. Comparatively, the 3-phenyl-1H-pyrazol-4-yl group in ’s 4-(2,3-dimethylphenyl)-1-piperazinylmethanone lacks methoxy substitution, reducing polarity and possibly enhancing hydrophobic interactions with targets .

Pharmacokinetic and Physicochemical Properties (Inferred)

Biological Activity

The compound (4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone represents a unique chemical structure that integrates multiple pharmacophores. This article explores its biological activity, focusing on its anticancer, antibacterial, and antifungal properties based on recent research findings.

Chemical Structure and Properties

The molecular formula for the compound is with a molecular weight of 338.34 g/mol. The structure features a piperidine ring linked to an oxadiazole moiety and a methanone group, which are known for their biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C18H20FN5O2 |

| Molecular Weight | 338.34 g/mol |

| IUPAC Name | This compound |

| Synonyms | N/A |

Anticancer Activity

Recent studies have demonstrated the potential of related compounds featuring the oxadiazole and pyrazole scaffolds in anticancer applications. For instance, derivatives with similar structures were evaluated against various cancer cell lines:

- MCF-7 (Breast Cancer) : Compounds showed significant cytotoxicity with IC50 values ranging from 8.52 μM to 21.57 μM, outperforming the standard drug doxorubicin (IC50 = 25.71 μM) .

Table 1: Anticancer Activity of Related Compounds

| Compound ID | Cell Line | IC50 (μM) | Standard Drug (Doxorubicin) IC50 (μM) |

|---|---|---|---|

| 9j | MCF-7 | 21.57 | 25.71 |

| 9n | MCF-7 | 8.52 | 25.71 |

Antibacterial Activity

The antibacterial properties of similar oxadiazole derivatives were assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The zone of inhibition (ZOI) was measured to determine efficacy:

- Results : Compounds exhibited moderate antibacterial activity with ZOI values reaching up to 18 mm compared to ciprofloxacin as a standard .

Table 2: Antibacterial Activity

| Compound ID | Pathogen | ZOI (mm) | Standard Drug (Ciprofloxacin) ZOI (mm) |

|---|---|---|---|

| 9i | Staphylococcus aureus | 16 | N/A |

| 9j | Escherichia coli | 18 | N/A |

Antifungal Activity

The antifungal potential of these compounds was also evaluated against Candida albicans. Most compounds demonstrated moderate antifungal activity when compared to the standard drug Itraconazole.

Table 3: Antifungal Activity

| Compound ID | Fungal Strain | Activity Level | Standard Drug (Itraconazole) |

|---|---|---|---|

| Various | Candida albicans | Moderate | N/A |

The biological activity of the compound is hypothesized to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The oxadiazole and pyrazole functionalities may interfere with cellular signaling pathways involved in proliferation.

- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have shown effectiveness in disrupting bacterial cell wall integrity.

- Fungal Cell Membrane Disruption : The interaction with fungal membranes may lead to increased permeability and cell death.

Case Studies

Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:

Q & A

Q. How can researchers optimize the synthetic yield of this compound while maintaining purity?

To optimize synthesis, focus on:

- Reaction conditions : Control temperature (e.g., 60–80°C for cyclization steps) and use catalysts like triethylamine for oxadiazole ring formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate high-purity batches .

- Monitoring : Use thin-layer chromatography (TLC) at intermediate stages to track reaction progress and minimize by-products .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.8 ppm) .

- HPLC : Ensure >98% purity using a C18 column and acetonitrile/water mobile phase .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 439.15) .

Q. What in vitro assays are suitable for preliminary biological screening?

Prioritize:

- Enzyme inhibition assays : Test against kinases or proteases linked to therapeutic targets (e.g., EGFR or COX-2), using fluorogenic substrates .

- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT or resazurin-based methods .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

- Modular synthesis : Systematically vary substituents (e.g., replace 4-fluorophenyl with chloro or methoxy groups) and assess activity changes .

- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical interactions (e.g., oxadiazole’s hydrogen-bonding with target residues) .

- Example SAR Table :

| Modification Site | Substituent Change | Impact on IC₅₀ (EGFR) | Reference |

|---|---|---|---|

| Oxadiazole ring | Thiadiazole replacement | 2.5× reduction | |

| Piperidine N-substituent | Ethyl vs. methyl | 3-fold improvement |

Q. What methodologies are recommended for identifying the compound’s molecular targets?

- Surface plasmon resonance (SPR) : Screen against protein libraries to detect binding interactions .

- Thermal shift assays : Monitor protein stabilization upon compound binding .

- CRISPR-Cas9 knockout : Validate target relevance in cellular models .

Q. How should in vivo efficacy studies be designed for this compound?

- Model selection : Use xenograft mice (e.g., human colon cancer HCT-116) with oral dosing (10–50 mg/kg) .

- Pharmacokinetics (PK) : Measure plasma half-life (LC-MS/MS) and tissue distribution .

- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function .

Q. What computational approaches can predict off-target interactions?

- Molecular docking : Use AutoDock Vina to screen against the human proteome .

- Machine learning : Train models on Tox21 datasets to predict hepatotoxicity .

Q. How should researchers resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?

- Orthogonal assays : Validate in vitro findings with alternative methods (e.g., SPR vs. ITC for binding affinity) .

- Solubility testing : Use shake-flask method to assess aqueous solubility; if <10 μM, consider prodrug strategies .

Q. What accelerated stability testing protocols are recommended for formulation development?

- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .

- Degradation analysis : Monitor via HPLC for oxidative (oxadiazole ring cleavage) or hydrolytic (piperidine hydrolysis) products .

Q. How can formulation challenges related to poor solubility be addressed?

- Nanoparticle encapsulation : Use PLGA polymers (e.g., 50:50 lactide:glycolide) to enhance bioavailability .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.